molecular formula C25H36N3O9PS B192916 Fosamprenavir CAS No. 226700-79-4

Fosamprenavir

カタログ番号 B192916
CAS番号: 226700-79-4
分子量: 585.6 g/mol
InChIキー: MLBVMOWEQCZNCC-OEMFJLHTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fosamprenavir is an antiretroviral agent used in combination with other medicines to treat human immunodeficiency virus (HIV) infection . It is a prodrug of the protease inhibitor and antiretroviral drug amprenavir . It is marketed by ViiV Healthcare as the calcium salt .


Synthesis Analysis

Fosamprenavir contains 3 chiral centres, but it is synthesized as the single enantiomer 3S, 1S, 2R . The human body metabolizes fosamprenavir in order to form amprenavir, which is the active ingredient .


Chemical Reactions Analysis

Fosamprenavir is oxidizable at solid electrodes. The anodic oxidation behavior of fosamprenavir was investigated using cyclic and linear sweep voltammetry at boron-doped diamond and glassy carbon electrodes .


Physical And Chemical Properties Analysis

Fosamprenavir is the phosphate ester prodrug of the HIV-1 PI amprenavir, and is rapidly and extensively converted to amprenavir after oral administration . Plasma amprenavir concentrations are quantifiable within 15 minutes of dosing and peak at 1.5–2 hours after fosamprenavir dosing .

科学的研究の応用

Comprehensive and Detailed Summary of the Application

  • Fosamprenavir is a protease inhibitor used in the treatment of HIV infection . It contains sulfonamide moieties that are vital for the potency of these drugs .

Methods of Application or Experimental Procedures

  • Fosamprenavir was administered to HIV-infected patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency . The study aimed to determine the hemolytic potential of fosamprenavir therapy .

Results or Outcomes Obtained

2. Gastroesophageal Reflux Disease (GERD) Treatment

Comprehensive and Detailed Summary of the Application

  • Fosamprenavir has been studied for its potential role in the treatment of GERD . It is believed to protect against pepsin-induced esophageal epithelial barrier disruption and cancer-associated changes .

Methods of Application or Experimental Procedures

  • The study assessed the capacity of amprenavir, the active component of fosamprenavir, to protect against esophageal epithelial barrier disruption in vitro .

Results or Outcomes Obtained

  • The study found that amprenavir protected against pepsin-induced cell dissociation, E-cadherin cleavage, and MMP induction . These results support a potential therapeutic role for amprenavir in GERD recalcitrant to PPI therapy and for preventing GERD-associated neoplastic changes .

3. Pediatric HIV Treatment

Comprehensive and Detailed Summary of the Application

  • Fosamprenavir is used in the treatment of HIV-infected children . It is selected among the sulfa-containing Protease Inhibitors (PIs) because of its widespread use among both treatment-naive and previously treated patients .

Methods of Application or Experimental Procedures

  • Fosamprenavir was administered to HIV-infected children with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency . The study aimed to determine the hemolytic potential of fosamprenavir therapy .

Results or Outcomes Obtained

  • The study did not report any development of hemolytic anemia in G6PD-deficient children with HIV infection who received sulfa-containing PIs .

4. Reduction of Excipient Intake

Comprehensive and Detailed Summary of the Application

  • Fosamprenavir was designed as a more water-soluble prodrug of amprenavir to reduce the excipient intake and the burden of 8 capsules twice daily .

Methods of Application or Experimental Procedures

  • The study assessed the capacity of fosamprenavir to reduce the excipient intake in patients .

Results or Outcomes Obtained

  • The study found that fosamprenavir, which required only two tablets twice a day, successfully reduced the excipient intake .

5. Myocardial Infarction and Dyslipidemia

Comprehensive and Detailed Summary of the Application

  • The use of fosamprenavir is being revised due to a potential association between the drug and myocardial infarction and dyslipidemia in HIV infected adults .

Methods of Application or Experimental Procedures

  • The study is ongoing and aims to determine the potential association between fosamprenavir and myocardial infarction and dyslipidemia .

Results or Outcomes Obtained

  • The results of this study are pending .

6. Reduction of Excipient Intake

Comprehensive and Detailed Summary of the Application

  • Fosamprenavir was designed as a more water-soluble prodrug of amprenavir to reduce the excipient intake and the burden of 8 capsules twice daily .

Methods of Application or Experimental Procedures

  • The study assessed the capacity of fosamprenavir to reduce the excipient intake in patients .

Results or Outcomes Obtained

  • The study found that fosamprenavir, which required only two tablets twice a day, successfully reduced the excipient intake .

Safety And Hazards

Fosamprenavir can cause serious, life-threatening side effects. These include severe skin rash and allergic reactions, liver problems, and drug interactions . The most common adverse effect is diarrhea. Other common side effects include headache, dizziness and exanthema, which is usually transient .

特性

IUPAC Name

[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLBVMOWEQCZNCC-OEMFJLHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N3O9PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048296, DTXSID20861514
Record name Fosamprenavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

585.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Fosamprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

White to cream colored solid. Solubility in water is approximately 0.31 mg/mL at 25 °C /Calcium salt/, 6.85e-01 g/L
Record name FOSAMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fosamprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Fosamprenavir is a prodrug that is rapidly hydrolyzed to amprenavir by cellular phosphatases in the gut epithelium as it is absorbed. Amprenavir is an inhibitor of HIV-1 protease. During HIV replication, HIV protease cleaves viral polypeptide products of the Gag and Gag-Pol genes to form structural proteins of the virion core and essential viral enzymes. Amprenavir interferes with this process by binding to the active site of HIV-1 protease, thereby preventing the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature non-infectious viral particles., Fosamprenavir is a prodrug of amprenavir, an inhibitor of HIV protease. ...Fosamprenavir is rapidly converted to amprenavir by cellular phosphatases in vivo. Amprenavir is an inhibitor of HIV-1 protease. Amprenavir binds to the active site of HIV-1 protease and thereby prevents the processing of viral Gag and Gag-Pol polyprotein precursors, resulting in the formation of immature noninfectious viral particles.
Record name Fosamprenavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01319
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name FOSAMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Fosamprenavir

CAS RN

226700-79-4, 1257693-05-2
Record name Fosamprenavir
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=226700-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fosamprenavir [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0226700794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fosamprenavir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01319
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Fosamprenavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rel-(3R)-Tetrahydro-3-furanyl N-[(1R,2S)-3-[[(4-aminophenyl)sulfonyl](2-methylpropyl)amino]-1-(phenylmethyl)-2-(phosphonooxy)propyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20861514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOSAMPRENAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOU1621EEG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name FOSAMPRENAVIR
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7340
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Fosamprenavir
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fosamprenavir
Reactant of Route 2
Reactant of Route 2
Fosamprenavir
Reactant of Route 3
Reactant of Route 3
Fosamprenavir
Reactant of Route 4
Fosamprenavir
Reactant of Route 5
Reactant of Route 5
Fosamprenavir
Reactant of Route 6
Fosamprenavir

Citations

For This Compound
11,500
Citations
JM Ellis, JW Ross, CI Coleman - Formulary, 2004 - search.proquest.com
… pharmacokinetics of fosamprenavir over 42 days in treatment-naive HIV-infected adults. 19 Eighty-five adults were randomized to fosamprenavir 1,395 mg (n= 28), fosamprenavir 1,860 …
Number of citations: 15 search.proquest.com
MB Wire, MJ Shelton, S Studenberg - Clinical pharmacokinetics, 2006 - Springer
… Three fosamprenavir dosage regimens are approved by the … fosamprenavir 1400mg twice daily, fosamprenavir 1400mg once daily plus ritonavir 200mg once daily, and fosamprenavir …
Number of citations: 138 link.springer.com
EK Hester, HV Chandler… - Annals of …, 2006 - journals.sagepub.com
… Fosamprenavir is a protease inhibitor (PI) prodrug used for the treatment of HIV-1 … , fosamprenavir was at least as effective as amprenavir, with a reduced pill burden. Fosamprenavir …
Number of citations: 15 journals.sagepub.com
H Ouyang - Prodrugs: Challenges and Rewards Part 1, 2007 - Springer
… Overall, the fosamprenavir dosage was well tolerated and was … fosamprenavir were similar to those of amprenavir. Phase III clinical trials further confirmed that fosamprenavir …
Number of citations: 10 link.springer.com
S Becker, L Thornton - Expert opinion on pharmacotherapy, 2004 - Taylor & Francis
… Fosamprenavir appears to have excellent activity … fosamprenavir including relevant pharmacology, virology, clinical outcomes and safety/tolerability, and attempt to place fosamprenavir …
Number of citations: 35 www.tandfonline.com
J Eron, P Yeni, J Gathe, V Estrada, E DeJesus… - The Lancet, 2006 - thelancet.com
… Fosamprenavir-ritonavir has shown similar efficacy and … in the two treatment groups (fosamprenavir-ritonavir 53, 12%; … susceptibility to fosamprenavir-ritonavir or lopinavir-ritonavir. …
Number of citations: 460 www.thelancet.com
JC Gathe Jr, P Ive, R Wood, D Schürmann, NC Bellos… - Aids, 2004 - journals.lww.com
Objective: To compare the magnitude and durability of the antiviral response to fosamprenavir (FPV) plus ritonavir (RTV) once-daily (FPV/r QD) with nelfinavir twice-daily (NFV BID), …
Number of citations: 261 journals.lww.com
LA Sorbera, L Martin, J Castaner… - Drugs of the …, 2001 - access.portico.org
Fosamprenavir Page 1 Synthesis Fosamprenavir is obtained by several related methods involving two different ways of obtaining the key intermediate (1S,2R)-1-benzyl-2-hydroxy-3-[N-(…
Number of citations: 27 access.portico.org
I Song, J Borland, S Chen, A Peppercorn… - Antimicrobial agents …, 2014 - Am Soc Microbiol
… This study evaluated the effect of fosamprenavir (FPV)-RTV on DTG and was not designed as a 2-way evaluation given the lack of impact of DTG on coadministered protease inhibitors …
Number of citations: 20 journals.asm.org
HA Torres, RC Arduino - Expert Review of Anti-Infective Therapy, 2007 - Taylor & Francis
… Three fosamprenavir dosages are approved by the FDA for … : fosamprenavir 1400 mg twice daily, fosamprenavir 1400 mg once daily plus ritonavir 200 mg once daily, and fosamprenavir …
Number of citations: 12 www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。